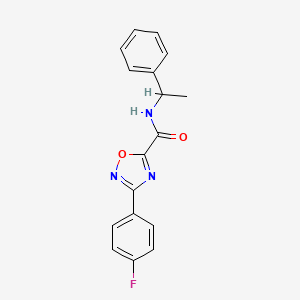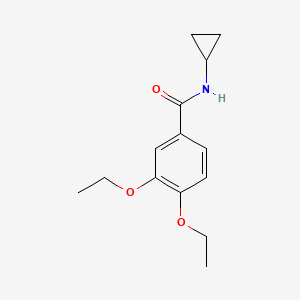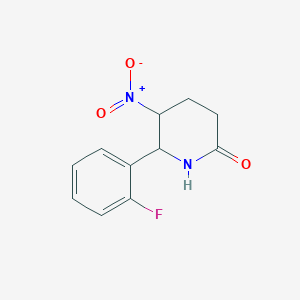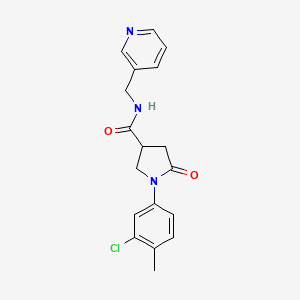
3-(4-fluorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide (abbreviated as FPhOx) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPhOx belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the key areas of research has been its anti-cancer properties. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Another area of research has been this compound's potential as an anti-inflammatory agent. Studies have shown that this compound inhibits the production of inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages. This compound has also been shown to reduce inflammation in animal models of arthritis.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. One proposed mechanism is the inhibition of the NF-kappaB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant activity. This compound has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-fluorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is its relatively simple synthesis method, which makes it accessible to researchers. This compound also exhibits potent biological activity at relatively low concentrations, which makes it a promising candidate for drug development. However, this compound has some limitations for lab experiments, including its relatively low solubility in aqueous solutions and its instability under acidic conditions.
Orientations Futures
There are several future directions for research on 3-(4-fluorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide. One area of research is the development of this compound derivatives with improved solubility and stability. Another area of research is the investigation of this compound's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs.
Méthodes De Synthèse
3-(4-fluorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate and subsequent reaction with phenethylamine. Another method involves the reaction of 4-fluorobenzoyl chloride with ethyl hydrazinecarboxylate, followed by cyclization with phenethylamine. The yield of this compound using these methods is typically around 50-60%.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-11(12-5-3-2-4-6-12)19-16(22)17-20-15(21-23-17)13-7-9-14(18)10-8-13/h2-11H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRVBSGFXZTGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5355978.png)

![3-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5355986.png)
![6-ethyl-7-methyl-3-[(phenylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5355989.png)
![N-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B5355997.png)

![1-[2-(benzyloxy)-5-methylphenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one](/img/structure/B5356020.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5356026.png)
![3-(4-butoxy-3-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5356037.png)


![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5356058.png)

![N-(4-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5356068.png)
